Fluoroiodomethane Fluoroiodomethane
Brand Name: Vulcanchem
CAS No.: 373-53-5
VCID: VC2369386
InChI: InChI=1S/CH2FI/c2-1-3/h1H2
SMILES: C(F)I
Molecular Formula: CH2FI
Molecular Weight: 159.929 g/mol

Fluoroiodomethane

CAS No.: 373-53-5

Cat. No.: VC2369386

Molecular Formula: CH2FI

Molecular Weight: 159.929 g/mol

* For research use only. Not for human or veterinary use.

Fluoroiodomethane - 373-53-5

Specification

CAS No. 373-53-5
Molecular Formula CH2FI
Molecular Weight 159.929 g/mol
IUPAC Name fluoro(iodo)methane
Standard InChI InChI=1S/CH2FI/c2-1-3/h1H2
Standard InChI Key XGVXNTVBGYLJIR-UHFFFAOYSA-N
SMILES C(F)I
Canonical SMILES C(F)I
Boiling Point 53.4 °C

Introduction

Basic Identification and Properties

Fluoroiodomethane, also known as fluoromethyl iodide or iodofluoromethane, is a clear liquid compound with significant utility in organic synthesis. It serves as an important fluoromethylating agent with distinct advantages over related compounds.

Identification Parameters

Fluoroiodomethane is uniquely identified by several chemical identifiers that allow for precise recognition in chemical databases and literature.

ParameterValue
CAS Number373-53-5
Molecular FormulaCH₂FI
Molecular Weight159.93 g/mol
SMILESC(F)I
InChIInChI=1S/CH2FI/c2-1-3/h1H2
InChIKeyXGVXNTVBGYLJIR-UHFFFAOYSA-N

The compound is also known by several synonyms including fluoromethyl iodide, fluor(iod)methan, fluoro-iodo-methane, and methane, fluoroiodo- .

Physical Properties

Fluoroiodomethane possesses distinct physical characteristics that make it particularly useful for laboratory applications compared to gaseous alternatives.

Physical PropertyValue
Physical StateClear liquid
ColorColorless to light yellow
Boiling Point53.4°C
Density2.366 g/cm³ (20°C)
Refractive Index1.491 (589.3 nm, 20°C)
StabilityVolatile

The liquid state of fluoroiodomethane at room temperature (boiling point 53.4°C) offers significant handling advantages over gaseous alternatives like chlorofluoromethane (Freon 31, bp -9.1°C) . This physical property allows for more precise measurements and easier manipulations in laboratory settings, which has contributed to its growing popularity in synthetic applications .

Chemical Properties and Reactivity

The chemical behavior of fluoroiodomethane is dominated by the differential reactivity of its carbon-halogen bonds, which enables selective chemical transformations.

Bond Characteristics

The compound features two carbon-halogen bonds with significantly different bond dissociation energies (BDE):

  • C-I bond: 233 kJ mol⁻¹

  • C-F bond: 460 kJ mol⁻¹

Synthesis Methods

Several synthetic routes have been developed for producing fluoroiodomethane, with the most common approach utilizing halogen exchange reactions.

Synthesis from Chlorofluoromethane

The most documented synthesis method involves the conversion of chlorofluoromethane (CH₂FCl) to fluoroiodomethane using sodium iodide in acetone. This reaction proceeds through a nucleophilic substitution mechanism, where the iodide replaces the chlorine atom .

The general procedure involves:

  • Introducing CH₂FCl gas into acetone

  • Adding sodium iodide (NaI)

  • Heating the mixture at 50°C for 72 hours

  • Processing the reaction mixture through aqueous workup

  • Washing with saturated Na₂SO₃ solution followed by water

This method typically yields a colorless transparent liquid that can be used directly without further purification for most applications . The reaction leverages the superior nucleophilicity of iodide compared to chloride, facilitating the halogen exchange process.

Applications and Uses

Fluoroiodomethane has found diverse applications across multiple fields of chemistry, with particular importance in pharmaceutical development and organic synthesis.

Pharmaceutical Applications

Fluoroiodomethane serves as an important raw material for various pharmaceutical compounds, including:

  • Fluticasone

  • Fluticasone propionate

  • Fluticasone furoate

These pharmaceuticals are widely used as corticosteroids for treating inflammatory and allergic conditions, highlighting the compound's significance in medicinal chemistry.

Radiopharmaceutical Precursor

The compound functions as a synthetic precursor for the fluoromethylation of radiopharmaceuticals, contributing to advances in nuclear medicine and diagnostic imaging . This application takes advantage of the compound's ability to transfer the fluoromethyl group under mild conditions.

Environmental Considerations

Fluoroiodomethane represents a non-ozone-depleting alternative to chlorofluorocarbons (CFCs) and hydrobromofluorocarbons (HBFCs) that were historically used in various applications . This environmental advantage has increased interest in the compound as regulatory restrictions on ozone-depleting substances have tightened globally.

Synthetic Applications

Recent research has demonstrated fluoroiodomethane's utility in various synthetic transformations:

  • Electrophilic monofluoromethylation of heteroatom-centered nucleophiles under mild basic conditions

  • Cu-catalyzed borylfluoromethylation of olefins

  • Fluorocyclopropanations

  • C-selective monofluoromethylation of β-ketoesters

  • Preparation of fluoromethylphosphonium ylides

The compound has shown particular effectiveness in transferring the CH₂F unit to various nucleophiles including nitrogen-containing heterocycles found in medicinal compounds. Examples include selective fluoromethylation of theophylline, cimetidine, phenytoin, imidazole, indazole, and phthalimide .

Advantages Over Alternative Reagents

Fluoroiodomethane offers several significant advantages over other fluoromethylating agents, particularly gaseous chlorofluoromethane (Freon 31).

Physical State Advantages

The liquid state of fluoroiodomethane (boiling point 53.4°C) provides substantial practical benefits compared to gaseous alternatives:

  • More precise measurement capabilities

  • Easier handling in laboratory settings

  • Reduced safety concerns associated with pressurized gases

  • More straightforward storage requirements

Reactivity Profile

When compared to bromofluoromethane, fluoroiodomethane demonstrates:

  • Higher activity in substitution reactions

  • Lower vapor pressure

  • Room temperature usability

  • Better environmental profile

These characteristics have led to its increasing adoption in both research and industrial settings, particularly for reactions requiring precise control and mild conditions.

Recent Research Developments

Recent studies have expanded the utility of fluoroiodomethane in organic synthesis, demonstrating its versatility in creating fluorine-containing compounds.

Nucleophilic Substitution Applications

Research has shown that fluoroiodomethane can effectively transfer the fluoromethyl fragment to various nucleophiles under mild basic conditions. This approach has been successfully applied to:

  • Oxygen-centered nucleophiles (alcohols, phenols, carboxylic acids)

  • Sulfur-centered nucleophiles (thiols)

  • Nitrogen-centered nucleophiles (amines, heterocyclic compounds)

  • Phosphorus-centered nucleophiles (phosphine oxides)

Of particular significance, these reactions proceed with complete retention of stereochemical information in optically active drugs, allowing for the selective modification of pharmaceutically relevant compounds without compromising their stereochemical integrity .

Complex Transformations

Beyond simple substitution reactions, fluoroiodomethane has demonstrated utility in more complex transformations. For example:

  • Bis-derivatization of difunctional substrates

  • Formation of bicyclic lactones through tandem fluoromethylation-cyclization sequences

  • Selective monofluoromethylation in the presence of other reactive functional groups

These capabilities highlight the compound's potential for generating structurally diverse fluorinated compounds from common chemical scaffolds.

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